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An In-Depth Technical Guide to BioNTech's mRNA Technology

This technical guide provides a comprehensive overview of the core underlying principles of

BioNTech's messenger RNA (mRNA) technology. It is intended for researchers, scientists, and

drug development professionals seeking a detailed understanding of the key components,

mechanisms of action, and manufacturing processes that underpin this innovative vaccine and

therapeutic platform.

Core Principles of BioNTech's mRNA Platform
BioNTech's mRNA technology is founded on the principle of using synthetically created mRNA

to instruct the body's own cells to produce specific proteins—either antigens for prophylactic

vaccines or therapeutic proteins for other treatments. This approach leverages the cell's natural

protein synthesis machinery, offering a versatile and rapid platform for drug development. The

core components of this technology are the mRNA molecule itself and the lipid nanoparticle

(LNP) delivery system.

The mRNA Molecule: Design and Optimization
The synthetic mRNA used in BioNTech's platforms is engineered for optimal stability,

translation efficiency, and reduced immunogenicity.[1][2] Key features include:

5' Cap: A modified guanine nucleotide added to the 5' end of the mRNA strand. This cap is

crucial for ribosome binding and initiation of translation, and it also protects the mRNA from
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degradation by exonucleases.

Untranslated Regions (UTRs): The 5' and 3' UTRs are flanking sequences that are not

translated into protein but play a critical role in regulating mRNA stability, localization, and

translational efficiency.

Open Reading Frame (ORF): This is the coding sequence that contains the genetic blueprint

for the target protein (e.g., a viral antigen or a cancer neoantigen). The codon usage within

the ORF is often optimized for efficient translation in human cells.

Poly(A) Tail: A long sequence of adenine nucleotides at the 3' end of the mRNA. The poly(A)

tail enhances the stability of the mRNA molecule and plays a role in the termination of

translation.

Nucleoside Modification: To evade the innate immune system's recognition of foreign RNA

and to increase the translational capacity, naturally occurring modified nucleosides, such as

N1-methylpseudouridine (m1Ψ), are incorporated into the mRNA sequence.[2][3] This

modification dampens the inflammatory response mediated by pattern recognition receptors

like Toll-like receptors (TLRs) and RIG-I.[3]

The Lipid Nanoparticle (LNP) Delivery System
Naked mRNA is highly susceptible to degradation by extracellular ribonucleases and cannot

efficiently cross the cell membrane. To overcome this, BioNTech encapsulates its mRNA in lipid

nanoparticles (LNPs). These LNPs are typically composed of four main components that self-

assemble with the negatively charged mRNA to form a stable, protective particle.[4][5]

Ionizable Cationic Lipid: This is a key component that is positively charged at a low pH

(during formulation) but neutral at physiological pH.[6] This property allows for efficient

encapsulation of the negatively charged mRNA and facilitates its release into the cytoplasm

after endocytosis, where the acidic environment of the endosome protonates the lipid. For

the BNT162b2 vaccine, the ionizable lipid is ALC-0315.[7]

Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC),

provides structural integrity to the LNP.[5]
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Cholesterol: Cholesterol molecules are interspersed within the lipid bilayer, enhancing the

stability and fluidity of the nanoparticle.[5]

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as ALC-0159, is

included to form a hydrophilic layer on the surface of the LNP. This PEG layer prevents

aggregation, increases circulation time, and reduces nonspecific binding to proteins.[4]

Mechanism of Action
The mechanism of action for a BioNTech mRNA vaccine involves several key steps, from

injection to the generation of an adaptive immune response.

Uptake and Endocytosis: Following intramuscular injection, the LNPs are taken up by

various cells, including muscle cells and antigen-presenting cells (APCs) like dendritic cells,

through endocytosis.[8][9]

Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This

acidic environment protonates the ionizable lipids in the LNP, leading to a disruption of the

endosomal membrane and the release of the mRNA cargo into the cytoplasm.[6]

Translation: The cell's ribosomes recognize and bind to the 5' cap of the mRNA and begin

translating the open reading frame into the encoded antigen protein.[8]

Antigen Presentation and Immune Activation: The newly synthesized antigen is processed by

the cell and presented on its surface via Major Histocompatibility Complex (MHC) class I and

class II molecules. This presentation, particularly by APCs, activates both CD8+ (cytotoxic)

and CD4+ (helper) T cells.[8] The activated CD4+ T cells, in turn, help to stimulate B cells to

produce antigen-specific antibodies, leading to a robust humoral and cellular immune

response.[10]

Quantitative Data
The following tables summarize key quantitative data related to BioNTech's mRNA technology,

primarily focusing on the BNT162b2 COVID-19 vaccine as a well-characterized example.

Table 1: BNT162b2 Lipid Nanoparticle Composition
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Component Chemical Name Molar Ratio (%) Function

Ionizable Lipid ALC-0315 46.3

mRNA encapsulation

and endosomal

escape

Phospholipid DSPC 9.4 Structural integrity

Cholesterol Cholesterol 42.7
Nanoparticle stability

and fluidity

PEGylated Lipid ALC-0159 1.6

Steric stabilization,

increased circulation

time

Source:[4][7]

Table 2: Physicochemical Properties of mRNA-LNPs
Parameter Typical Value

Method of
Measurement

Significance

Hydrodynamic

Diameter (Z-average)
80 - 120 nm

Dynamic Light

Scattering (DLS)

Influences cellular

uptake and

biodistribution.[11][12]

Polydispersity Index

(PDI)
≤ 0.2

Dynamic Light

Scattering (DLS)

Indicates a narrow

and uniform particle

size distribution.[13]

Zeta Potential

Near-neutral to slightly

negative at

physiological pH

Electrophoretic Light

Scattering (ELS)

Reflects surface

charge; affects

stability and

interaction with cells.

[12][14][15]

Encapsulation

Efficiency
≥ 80-90% RiboGreen Assay

Percentage of mRNA

successfully

encapsulated within

the LNPs.[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9238147/
https://www.biorxiv.org/content/10.1101/2024.10.04.616619v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11085994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12457847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697436/
https://iris.polito.it/retrieve/handle/11583/2981602/5edeb237-c844-4d5b-9a2d-6ebca8b3a4f6/141_MConte_Nanomaterials_2023.pdf
https://www.researchgate.net/publication/359070149_Size_and_Charge_Characterization_of_Lipid_Nanoparticles_for_mRNA_Vaccines
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12457847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: BNT162b2 Phase 3 Clinical Trial Efficacy Data
Endpoint Efficacy (%)

95% Credible
Interval

Population

Prevention of

symptomatic COVID-

19

95.0 90.3 to 97.6

Participants 16 years

of age or older,

without prior infection,

7 days after Dose 2.

[16][17]

Experimental Protocols
The following sections provide detailed methodologies for the key processes in the production

and evaluation of mRNA vaccines.

Protocol for In Vitro Transcription (IVT) of mRNA
This protocol outlines the enzymatic synthesis of mRNA from a linearized DNA template.

Template Preparation:

A plasmid DNA (pDNA) vector is designed to contain a bacteriophage promoter (e.g., T7),

the 5' UTR, the codon-optimized open reading frame for the antigen, the 3' UTR, and a

poly(A) tail sequence, followed by a unique restriction enzyme cleavage site.[18]

The pDNA is amplified in E. coli and purified.

The circular pDNA is linearized using a specific restriction enzyme to create a defined

termination point for transcription.[19][20] The linearized template is then purified.

In Vitro Transcription Reaction:

The IVT reaction is assembled in a reaction buffer under RNase-free conditions. The

typical components include:

Linearized DNA template (e.g., 0.05 mg/mL)[21]

T7 RNA Polymerase
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Ribonucleoside triphosphates (ATP, CTP, GTP, and N1-methylpseudouridine-5'-

triphosphate instead of UTP)

A cap analog (e.g., CleanCap® reagent) for co-transcriptional capping.[21]

The reaction is incubated at 37°C for 2-4 hours.[20]

Template Removal and Purification:

Following transcription, DNase I is added to the reaction mixture to digest the DNA

template.[18]

The synthesized mRNA is then purified to remove enzymes, unincorporated nucleotides,

and DNA fragments. This is typically achieved through chromatography (e.g., oligo-dT

affinity chromatography) or tangential flow filtration for larger scales.[21]

Quality Control:

The concentration and purity of the mRNA are determined using UV spectrophotometry.

The integrity and size of the mRNA transcripts are assessed by gel electrophoresis.

The capping efficiency is verified using analytical techniques like HPLC.

Protocol for mRNA-LNP Formulation via Microfluidic
Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic

device, which allows for rapid and controlled mixing.

Preparation of Solutions:

Lipid Phase: The four lipid components (e.g., ALC-0315, DSPC, cholesterol, and ALC-

0159) are dissolved in 100% ethanol at their target molar ratios.[22][23]

Aqueous Phase: The purified mRNA is diluted in a low pH buffer (e.g., 10 mM citric acid

buffer, pH 3-4).[22][23] This low pH ensures that the ionizable lipid will be protonated upon

mixing.
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Microfluidic Mixing:

The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate

syringes and placed onto precision syringe pumps.[13]

The pumps are set to a specific total flow rate and flow rate ratio (e.g., 3:1 aqueous to

organic phase).[13]

The two solutions are injected into a microfluidic mixing chip (e.g., a Y-junction or

hydrodynamic flow-focusing chip).[13][24] The rapid mixing within the microchannels

causes a change in solvent polarity, leading to the self-assembly of the lipids around the

mRNA, forming LNPs.

Purification and Buffer Exchange:

The resulting LNP solution is immediately diluted with a buffer to stabilize the newly

formed particles.

The ethanol is removed, and the buffer is exchanged to a neutral pH storage buffer (e.g.,

phosphate-buffered saline, PBS) using tangential flow filtration or dialysis.[22]

Sterile Filtration and Quality Control:

The final LNP formulation is passed through a 0.22 µm sterile filter.[23]

The formulation is then subjected to quality control tests as described in Table 2 (size, PDI,

zeta potential, and encapsulation efficiency).

Protocol for Immunogenicity Assessment: Enzyme-
Linked Immunospot (ELISpot) Assay
The ELISpot assay is used to quantify the number of antigen-specific T cells that secrete

cytokines (e.g., IFN-γ) upon re-stimulation.

Plate Preparation: A 96-well ELISpot plate is coated with a capture antibody specific for the

cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight at 4°C. The plate is

then washed and blocked to prevent non-specific binding.
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of

vaccinated subjects using density gradient centrifugation.

Cell Stimulation: The isolated PBMCs are added to the coated wells along with a stimulation

agent. This typically includes:

A negative control (media only).

A positive control (a general mitogen like phytohemagglutinin).

The specific antigen (e.g., a peptide pool from the vaccine-encoded protein).

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator. During this

time, activated T cells will secrete the cytokine, which is captured by the antibodies on the

plate surface.

Detection: The cells are washed away, and a biotinylated detection antibody specific for a

different epitope of the cytokine is added. This is followed by the addition of a streptavidin-

enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

Spot Development: A substrate is added that precipitates as a colored spot at the location of

the cytokine-secreting cell.

Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader.

The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Visualizations: Pathways and Workflows
Diagram 1: In Vitro Transcription (IVT) Workflow
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Caption: Workflow for the synthesis and purification of mRNA via in vitro transcription.
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Diagram 2: mRNA-LNP Cellular Uptake and Mechanism
of Action
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Caption: Cellular mechanism of an mRNA-LNP vaccine from uptake to T-cell activation.

Diagram 3: Innate Immune Sensing of mRNA Vaccines
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Caption: Innate immune signaling pathways activated by mRNA-LNP vaccines.

Diagram 4: BioNTech's iNeST Individualized Cancer
Vaccine Workflow
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Caption: Workflow for BioNTech's iNeST personalized mRNA cancer vaccine platform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://m.youtube.com/watch?v=pa83bj9gnKk
https://rna.bocsci.com/support/optimizing-in-vitro-transcription-for-high-yield-mrna-synthesis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8641981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8641981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8641981/
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2023/01/jove-protocol-64810-testing-the-emin-vitroem-and-emin-vivoem-efficiency-of-mrnalipid-nanoparticles-formulated-by-microfluidic-mixing.pdf
https://www.jove.com/v/64810/testing-vitro-vivo-efficiency-mrna-lipid-nanoparticles-formulated
https://www.jove.com/v/64810/testing-vitro-vivo-efficiency-mrna-lipid-nanoparticles-formulated
https://m.youtube.com/watch?v=6pXXcEjXiAM
https://www.benchchem.com/product/b15619722#underlying-principles-of-biontech-s-mrna-technology
https://www.benchchem.com/product/b15619722#underlying-principles-of-biontech-s-mrna-technology
https://www.benchchem.com/product/b15619722#underlying-principles-of-biontech-s-mrna-technology
https://www.benchchem.com/product/b15619722#underlying-principles-of-biontech-s-mrna-technology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

